![molecular formula C7H5F2NO4S B2982316 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide CAS No. 1909347-73-4](/img/structure/B2982316.png)
2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide
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Overview
Description
“2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid” is a chemical compound with the molecular formula C8H4F2O4 . It appears as white to pale cream crystals or powder .
Molecular Structure Analysis
The molecular structure of “2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid” can be represented by the SMILES stringOC(=O)C1=CC=CC2=C1OC(F)(F)O2
. Physical And Chemical Properties Analysis
The “2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid” has a density of 1.303 g/mL at 25 °C and a refractive index (n20/D) of 1.444 . It is in the form of a liquid .Scientific Research Applications
Acid-Mediated Formation of Trifluoromethyl Sulfonates
Research by Koller et al. (2009) in "Chemical Communications" demonstrates the trifluoromethylation of various sulfonic acids using a hypervalent iodine trifluoromethylating agent. This process, which occurs under mild conditions, showcases the potential application of 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide in synthesizing trifluoromethyl sulfonates, an important class of compounds in organic synthesis and pharmaceuticals (Koller et al., 2009).
Preparation and Reactions with Alkynyltrimethylsilanes
Zhdankin et al. (1996), in their study published in "The Journal of Organic Chemistry," explored the preparation of organosulfonyloxy derivatives and their reactions with alkynyltrimethylsilanes. This study highlights the utility of 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide in creating complex organic compounds with potential applications in materials science and organic chemistry (Zhdankin et al., 1996).
Difluoromethyl 2-Pyridyl Sulfone as a Gem-Difluoroolefination Reagent
Zhao et al. (2010) reported in "Organic Letters" the use of difluoromethyl 2-pyridyl sulfone as a novel and efficient gem-difluoroolefination reagent for aldehydes and ketones. This study underscores the significance of difluoromethyl groups in chemical reactions and suggests potential applications for 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide in advanced organic synthesis and medicinal chemistry (Zhao et al., 2010).
Transformation of Sulfamethoxazole in Chlorination Reactions
Dodd and Huang (2004) in "Environmental Science & Technology" studied the transformation of sulfamethoxazole, a sulfonamide antibiotic, in reactions with chlorine. This research could imply potential applications of 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide in environmental chemistry, particularly in understanding the fate of similar compounds during water treatment processes (Dodd & Huang, 2004).
Safety And Hazards
The “2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid” is classified as a skin irritant (Category 2), serious eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and seeking medical advice if skin or eye irritation occurs .
properties
IUPAC Name |
2,2-difluoro-1,3-benzodioxole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO4S/c8-7(9)13-4-2-1-3-5(6(4)14-7)15(10,11)12/h1-3H,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUAYWRSUBGEMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N)OC(O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-difluoro-2H-1,3-benzodioxole-4-sulfonamide |
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